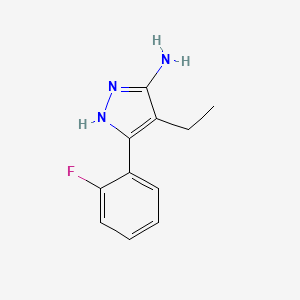
4-Ethyl-3-(2-fluorophenyl)-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-(2-fluorophenyl)-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family. This compound is characterized by the presence of an ethyl group at the 4th position, a fluorophenyl group at the 3rd position, and an amine group at the 5th position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(2-fluorophenyl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate 1,3-diketone or β-keto ester. For instance, ethyl acetoacetate can react with hydrazine hydrate to form the pyrazole ring.
Substitution Reactions: The introduction of the 2-fluorophenyl group can be achieved through a nucleophilic aromatic substitution reaction. This involves reacting the pyrazole intermediate with a fluorobenzene derivative under basic conditions.
Amination: The final step involves the introduction of the amine group at the 5th position of the pyrazole ring. This can be achieved through a reductive amination reaction using an appropriate amine source and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: 4-Ethyl-3-(2-fluorophenyl)-1h-pyrazol-5-carboxylic acid.
Reduction: 4-Ethyl-3-phenyl-1h-pyrazol-5-amine.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Ethyl-3-(2-fluorophenyl)-1h-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties. Research is ongoing to explore its efficacy in these areas.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(2-fluorophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-3-phenyl-1h-pyrazol-5-amine: Lacks the fluorine atom, which may affect its biological activity and reactivity.
4-Methyl-3-(2-fluorophenyl)-1h-pyrazol-5-amine: Has a methyl group instead of an ethyl group, potentially altering its physical and chemical properties.
4-Ethyl-3-(4-fluorophenyl)-1h-pyrazol-5-amine: The fluorine atom is positioned differently, which can influence its interaction with biological targets.
Uniqueness
4-Ethyl-3-(2-fluorophenyl)-1h-pyrazol-5-amine is unique due to the specific positioning of its functional groups. The combination of an ethyl group, a fluorophenyl group, and an amine group on the pyrazole ring provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
4-ethyl-5-(2-fluorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12FN3/c1-2-7-10(14-15-11(7)13)8-5-3-4-6-9(8)12/h3-6H,2H2,1H3,(H3,13,14,15) |
InChI Key |
MXEIKVJMBWIKQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















